3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile
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Overview
Description
3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an ethyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile typically involves the following steps:
Nitration: The starting material, 5-fluorobenzonitrile, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl(methyl)amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The ethyl(methyl)amino group can interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-([Methyl(phenyl)amino]methyl)-5-fluorobenzonitrile
- 3-([Ethyl(phenyl)amino]methyl)-5-fluorobenzonitrile
- 3-([Methyl(ethyl)amino]methyl)-4-fluorobenzonitrile
Uniqueness
3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13FN2 |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
3-[[ethyl(methyl)amino]methyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C11H13FN2/c1-3-14(2)8-10-4-9(7-13)5-11(12)6-10/h4-6H,3,8H2,1-2H3 |
InChI Key |
FOJLVPKTVACHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=CC(=C1)F)C#N |
Origin of Product |
United States |
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